Kelevan

Description

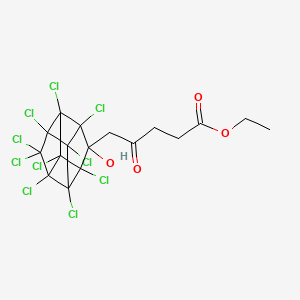

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl10O4/c1-2-31-7(29)4-3-6(28)5-8(30)9(18)11(20)13(22)10(8,19)14(23)12(9,21)15(11,24)17(26,27)16(13,14)25/h30H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSKOXIJDWDKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)CC1(C2(C3(C4(C1(C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058098 | |

| Record name | Kelevan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4234-79-1 | |

| Record name | Kelevan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4234-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kelevan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004234791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kelevan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-(1,2,3,5,6,7,8,9,10,10-decachloro-4-hydroxypentacyclo(5,2,1,02,6,03,9,05,8)dec-4-yl)-4-oxovalerate;ethyl 5-(perchloro-5-hydroxypentacyclo[5,3,0,02,6,03,9,04,8]decan-5-yl)-4-oxopentanoate;kelevan (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Kelevan Insecticide: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kelevan, a chlorinated cyclodiene insecticide, is a derivative of chlordecone (Kepone). Due to the cessation of its production and use, direct research on this compound's mechanism of action is limited. However, a substantial body of evidence for its close structural analogue, chlordecone, provides a strong foundation for understanding this compound's biochemical and physiological effects. This technical guide synthesizes the available data to elucidate the core mechanism of action of this compound, focusing on its neurotoxic properties. The primary modes of action are inferred to be the inhibition of key ATPases, leading to disruption of cellular energy metabolism and ion gradients, and the modulation of neurotransmitter systems, particularly the GABAergic system. This document provides a detailed overview of these mechanisms, supported by available quantitative data for chlordecone, experimental methodologies, and visual representations of the implicated pathways and workflows.

Introduction

This compound is an organochlorine insecticide, a class of compounds known for their neurotoxic effects.[1][2] Structurally, this compound is closely related to chlordecone and mirex, and as such, its toxicological profile is presumed to be similar.[3] The primary characteristic of chlordecone poisoning in insects and mammals is a unique tremor syndrome, indicative of severe disruption of nervous system function.[4] This guide will delve into the molecular mechanisms believed to underlie this neurotoxicity, drawing heavily on the extensive research conducted on chlordecone.

Core Mechanism of Action: Neurotoxicity

The central nervous system is the primary target of this compound and related organochlorine insecticides. The mechanism is multifaceted, involving the disruption of fundamental neuronal processes, including energy metabolism and synaptic transmission.

Inhibition of Adenosine Triphosphatases (ATPases)

A significant body of evidence points to the inhibition of various ATPases as a primary mechanism of chlordecone-induced neurotoxicity, and by extension, this compound's.[4] ATPases are crucial enzymes that harness the energy from ATP hydrolysis to drive essential cellular processes, including the maintenance of ion gradients across neuronal membranes.

The Na+/K+-ATPase is vital for maintaining the electrochemical gradients of sodium and potassium ions across the neuronal membrane, which are essential for nerve impulse transmission. Chlordecone has been shown to inhibit this enzyme, which would lead to a dissipation of these ion gradients, causing neuronal hyperexcitability and spontaneous firing.

Chlordecone also inhibits Mg2+-ATPases. One study found that chlordecone inhibited oligomycin-insensitive Mg2+-ATPase in rat bile canaliculi-enriched fractions with an IC50 of 25 µM . While this specific isoform may not be the primary neurological target, it demonstrates the broader capacity of chlordecone to interfere with this class of enzymes.

Table 1: Quantitative Data on Chlordecone ATPase Inhibition

| Enzyme Target | Compound | Test System | Parameter | Value | Reference |

| Mitochondrial Oxidative Phosphorylation | Chlordecone | Rat brain mitochondria | Ki | ~ 0.1 µM | |

| Oligomycin-insensitive Mg2+-ATPase | Chlordecone | Rat bile canaliculi-enriched fraction | IC50 | 25 µM |

Modulation of Neurotransmitter Systems

In addition to disrupting cellular energetics, chlordecone is known to interfere with synaptic transmission, primarily by affecting the inhibitory neurotransmitter γ-aminobutyric acid (GABA).

Chlorinated cyclodiene insecticides are known to act as non-competitive antagonists of the GABA-gated chloride channel (GABA-A receptor). By blocking the inhibitory action of GABA, these compounds lead to a state of hyperexcitability in the central nervous system, contributing to tremors and convulsions. While direct binding affinity (Ki) or IC50 values for chlordecone at the GABA receptor are not definitively reported in the available literature, studies have shown that chlordecone administration in rats leads to a reduction in the turnover of GABA in the striatum, which precedes the onset of tremors. This suggests a disruption of the GABAergic system.

Logical Relationship of Chlordecone's Neurotoxic Effects

Caption: Logical flow from chlordecone exposure to neurotoxicity.

Experimental Protocols

The following sections outline generalized methodologies for key experiments cited in the investigation of chlordecone's mechanism of action.

Measurement of Mitochondrial ATPase Activity

This protocol is a generalized procedure for determining the effect of a test compound on mitochondrial F1F0-ATPase activity.

Objective: To quantify the inhibition of mitochondrial ATP hydrolysis by this compound or its analogs.

Materials:

-

Isolated mitochondria from a suitable source (e.g., rat liver or brain)

-

Assay buffer (e.g., containing Tris-HCl, sucrose, KCl, MgCl2, and EDTA)

-

ATP solution

-

Test compound (this compound/chlordecone) dissolved in a suitable solvent (e.g., DMSO)

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the assay buffer, mitochondrial suspension, and the test compound or vehicle control.

-

Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding a known concentration of ATP.

-

Incubate for a defined period (e.g., 10-15 minutes).

-

Stop the reaction by adding a quenching agent (e.g., perchloric acid).

-

Measure the amount of inorganic phosphate (Pi) released using the malachite green assay.

-

Calculate the specific activity of the ATPase and the percentage of inhibition at each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow for ATPase Inhibition Assay

Caption: Workflow for determining ATPase inhibition.

GABA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.

Objective: To determine if this compound or its analogs bind to the GABA-A receptor and to quantify their binding affinity (Ki).

Materials:

-

Synaptosomal membrane preparation from a suitable source (e.g., rat brain cortex)

-

Radioligand specific for the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam)

-

Assay buffer (e.g., Tris-HCl)

-

Test compound (this compound/chlordecone)

-

Non-specific binding control (e.g., a high concentration of unlabeled GABA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In test tubes, combine the synaptosomal membrane preparation, a fixed concentration of the radioligand, and either the test compound, vehicle, or the non-specific binding control.

-

Incubate the mixture at a controlled temperature for a specified time to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 of the test compound and then calculate the Ki using the Cheng-Prusoff equation.

Signaling Pathway of GABA-A Receptor and its Inhibition

Caption: GABA-A receptor signaling and its inhibition by this compound.

Conclusion

The mechanism of action of this compound insecticide, inferred from extensive studies on its close analogue chlordecone, is primarily centered on neurotoxicity. The core mechanisms involve the potent inhibition of essential ATPases, particularly the mitochondrial F1F0-ATPase, leading to a critical disruption of cellular energy metabolism and ion homeostasis within neurons. Concurrently, this compound is proposed to act as a non-competitive antagonist at the GABA-A receptor, thereby reducing inhibitory neurotransmission and contributing to a state of neuronal hyperexcitability. The synergistic effect of these molecular actions culminates in the characteristic tremors, seizures, and eventual lethality observed in intoxicated insects. Further research focusing on obtaining specific quantitative data for this compound itself would be invaluable in confirming and refining our understanding of its precise toxicological profile. This guide provides a foundational framework for such future investigations and for the development of safer and more targeted pest control agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Chlordecone is a potent in vitro inhibitor of oligomycin-insensitive Mg2+ -ATPase of rat bile canaliculi-enriched fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlordecone neurotoxicity: a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the neurotoxicity of chlordecone: a role for gamma-aminobutyric acid and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Partitioning Behavior of Kelevan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and standard methodologies for characterizing the solubility and partitioning behavior of Kelevan, a chlorinated organic insecticide. The information herein is intended to support research, environmental fate analysis, and toxicological studies.

Physicochemical Properties of this compound

This compound is a complex organochlorine compound with the chemical formula C₁₇H₁₂Cl₁₀O₄ and a molecular weight of 634.78 g/mol .[1] Understanding its solubility and partitioning is crucial for predicting its environmental distribution, bioavailability, and potential for bioaccumulation.

Solubility of this compound

The solubility of a substance is a fundamental physicochemical property that influences its absorption, distribution, and environmental fate.

Quantitative Solubility Data

Available quantitative data on the solubility of this compound is limited. The primary reported value is its solubility in water. Information regarding its solubility in common organic solvents is qualitative, indicating some degree of solubility in polar aprotic and protic solvents.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 20 | 5.5 mg/L | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | |

| Methanol-Acetonitrile (1:1 v/v) | Not Specified | Sufficient for extraction | [2] |

Experimental Protocol for Solubility Determination (OECD Guideline 105: Water Solubility - Shake-Flask Method)

While the specific experimental protocol used to determine the reported water solubility of this compound is not publicly available, the OECD Guideline 105 "Water Solubility" is the internationally recognized standard. The shake-flask method is a common and robust technique described within this guideline.

Principle:

This method involves equilibrating a surplus of the test substance with water at a constant temperature and then measuring the concentration of the substance in the aqueous phase.

Apparatus and Reagents:

-

Shaking apparatus with a thermostatically controlled water bath or a constant temperature room.

-

Analytical balance.

-

Centrifuge (if necessary for phase separation).

-

Analytical instrumentation appropriate for the quantification of this compound (e.g., High-Performance Liquid Chromatography with UV or Mass Spectrometry detection).[2][3]

-

This compound (analytical standard).

-

Distilled or deionized water.

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of water in a clean, inert flask. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Equilibration: The flask is sealed and agitated in the thermostatically controlled environment (e.g., 20 ± 0.5 °C) until equilibrium is reached. The equilibration time can vary significantly and should be determined by preliminary tests (e.g., sampling and analyzing the aqueous phase at different time points until the concentration becomes constant). A minimum of 24 hours is typically recommended.

-

Phase Separation: After equilibration, the mixture is allowed to stand to allow for the separation of the solid and liquid phases. If necessary, centrifugation is used to achieve a clear aqueous phase.

-

Sampling and Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of this compound in the sample is then determined using a validated analytical method, such as HPLC-UV or HPLC-MS/MS.[2]

-

Replicates: The experiment should be performed in replicate (at least triplicate) to ensure the reliability of the results.

Partitioning Behavior of this compound

The partitioning behavior of a compound between an oily (lipophilic) and an aqueous (hydrophilic) phase is a key indicator of its potential for bioaccumulation. This is typically expressed as the octanol-water partition coefficient (Kow or P).

Octanol-Water Partition Coefficient (Log P) Data

The octanol-water partition coefficient is a critical parameter in environmental science and pharmacology. For this compound, computationally derived values are available.

Table 2: Octanol-Water Partition Coefficient (Log P) Data for this compound

| Parameter | Value | Method | Citation |

| XLogP3 | 3.6 | Computed | |

| XLogP3 | 5.08270 | Computed |

Note: XLogP3 is a computationally predicted value.

Experimental Protocol for Octanol-Water Partition Coefficient Determination (OECD Guideline 107: Partition Coefficient (n-octanol/water) - Shake-Flask Method)

The OECD Guideline 107 provides a standardized procedure for the experimental determination of the octanol-water partition coefficient.

Principle:

The method involves dissolving the test substance in a two-phase system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the substance in each phase. The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Apparatus and Reagents:

-

Shaking apparatus with a thermostatically controlled environment.

-

Centrifuge for phase separation.

-

Glassware (e.g., flasks, separatory funnels).

-

Analytical instrumentation for quantification (e.g., HPLC).

-

This compound (analytical standard).

-

n-Octanol (analytical grade, saturated with water).

-

Water (distilled or deionized, saturated with n-octanol).

Procedure:

-

Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Test Solution Preparation: A stock solution of this compound is prepared in either water-saturated n-octanol or octanol-saturated water.

-

Partitioning: A defined volume of the stock solution and the other phase are combined in a vessel. The volumes are chosen to ensure that the final concentrations in both phases can be accurately measured.

-

Equilibration: The vessel is sealed and agitated at a constant temperature until equilibrium is achieved. This is typically done for several hours.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Sampling and Analysis: Aliquots are taken from both the n-octanol and the aqueous phases. The concentration of this compound in each phase is determined by a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (Log P) is then reported.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the octanol-water partition coefficient using the shake-flask method.

Caption: Workflow for Kow determination by the shake-flask method.

Conclusion

This technical guide summarizes the known solubility and partitioning characteristics of this compound and provides standardized, internationally accepted methodologies for their experimental determination. The limited availability of experimental data, particularly for solubility in organic solvents, highlights an area where further research would be beneficial. The provided protocols offer a robust framework for generating high-quality, reproducible data essential for the comprehensive assessment of this compound's environmental and toxicological profile.

References

- 1. This compound | C17H12Cl10O4 | CID 20226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of this compound Residue in Textiles by High Performance Liquid Chromatography-Tandem Mass Spectrometry [fxcsxb.com]

- 3. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PMC [pmc.ncbi.nlm.nih.gov]

Kelevan (CAS No. 4234-79-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kelevan is an organochlorine insecticide, closely related to chlordecone (Kepone). This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, mechanism of action, toxicology, and the analytical methods for its detection. Due to its persistence and toxicological profile, primarily through its metabolic conversion to chlordecone, the use of this compound has been discontinued. This document consolidates available scientific data to serve as a resource for research and development professionals.

Chemical and Physical Properties

This compound is a solid, white powder with low solubility in water but is readily soluble in many organic solvents.[1] Technical grade this compound typically contains 94-98% pure this compound, with chlordecone (0.1-2%) and inorganic salts (0.5-4.0%) as impurities.[1]

| Property | Value | Reference |

| CAS Number | 4234-79-1 | [1] |

| Molecular Formula | C₁₇H₁₂Cl₁₀O₄ | [1] |

| Molecular Weight | 634.79 g/mol | [1] |

| IUPAC Name | ethyl 5-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.0²,⁶.0³,⁹.0⁴,⁸]decanyl)-4-oxopentanoate | |

| Synonyms | Despirol, Elevat, GC-9160 | |

| Melting Point | 91 °C | |

| Boiling Point | 577.9 °C at 760 mmHg | |

| Water Solubility | 5.5 mg/L at 20 °C | |

| Vapor Pressure | < 0.0014 Pa at 20 °C | |

| Appearance | White solid powder |

Synthesis and Manufacturing

While a detailed, publicly available, step-by-step synthesis protocol for this compound is scarce, its structural relationship to chlordecone suggests a synthesis pathway involving the dimerization of hexachlorocyclopentadiene and subsequent derivatization.

Experimental Protocol: Conceptual Synthesis of Chlordecone

The synthesis of chlordecone, the parent compound of this compound, involves the dimerization of hexachlorocyclopentadiene in the presence of a catalyst, followed by hydrolysis.

-

Dimerization: Hexachlorocyclopentadiene is dimerized in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions and elevated temperatures.

-

Hydrolysis: The resulting intermediate is then hydrolyzed to form the ketone structure of chlordecone.

Caption: Conceptual synthesis workflow for this compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of this compound's toxicity is attributed to its metabolic conversion to chlordecone. Chlordecone is a neurotoxin that affects the central nervous system. Organochlorine pesticides, in general, are known to interfere with nerve impulse transmission.

Chlordecone has been shown to induce a pro-angiogenic effect through an estrogen receptor (ERα) pathway. This involves the production of reactive oxygen species (ROS) and the activation of nitric oxide synthase (eNOS).

Caption: Proposed signaling pathway for this compound-induced angiogenesis via its metabolite, chlordecone.

Toxicology

This compound can be absorbed orally, through inhalation, and dermally. The toxicological effects of this compound are largely due to its metabolite, chlordecone, which is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer.

Acute Toxicity Data for Chlordecone (this compound Metabolite)

| Species | Route | LD₅₀/LC₅₀ | Reference |

| Rat | Oral | 95 - 140 mg/kg | |

| Mouse | Oral | 98 - 132 mg/kg | |

| Rabbit | Dermal | 345 - 410 mg/kg | |

| Fathead Minnow | Aquatic | 69.5 µg/L (96h LC₅₀) | |

| Blue Crab | Aquatic | 210 µg/L (96h LC₅₀) |

Analytical Methods

The analysis of this compound, like other organochlorine pesticides, is typically performed using gas chromatography with an electron capture detector (GC-ECD). Sample preparation is a critical step to remove interfering substances from the matrix.

Experimental Protocol: Extraction and Analysis of Organochlorine Pesticides from Environmental Samples

This protocol provides a general framework for the extraction and analysis of organochlorine pesticides, which can be adapted for this compound.

-

Sample Preparation:

-

For solid samples (e.g., soil, sediment), a representative sample is collected, air-dried, and sieved.

-

For water samples, a liquid-liquid extraction is performed.

-

-

Extraction:

-

Soxhlet Extraction: The solid sample is placed in a thimble and extracted with a suitable solvent mixture (e.g., hexane/acetone) for several hours.

-

Pressurized Fluid Extraction (PFE): A more modern and efficient method using elevated temperature and pressure to extract the analytes with a smaller volume of solvent.

-

Liquid-Liquid Extraction (for water): The water sample is extracted with a non-polar solvent like n-hexane in a separatory funnel.

-

-

Cleanup (Purification):

-

The crude extract is concentrated and subjected to a cleanup procedure to remove co-extracted interfering compounds.

-

Column Chromatography: The extract is passed through a column packed with an adsorbent like Florisil or silica gel. The pesticides are eluted with a specific solvent system.

-

Gel Permeation Chromatography (GPC): Used to separate the pesticides from high molecular weight interferences like lipids.

-

-

Analysis:

-

Gas Chromatography-Electron Capture Detection (GC-ECD): The purified extract is injected into a GC-ECD system. The separation is achieved on a capillary column, and the ECD provides high sensitivity for halogenated compounds like this compound. Dual-column confirmation is often used for positive identification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification of the analyte based on its mass spectrum.

-

Caption: General experimental workflow for the analysis of this compound.

Environmental Fate and Effects

This compound is expected to be persistent in the environment, a characteristic of many organochlorine pesticides. Its metabolite, chlordecone, is known to be stable, persistent, and has a high potential for bioaccumulation in the food chain. Chlordecone adsorbs strongly to soil and sediment.

Conclusion

This compound is a synthetic organochlorine insecticide with significant toxicological properties, primarily mediated through its conversion to chlordecone. Its persistence and potential for bioaccumulation pose environmental and health risks. The information provided in this guide, including its physicochemical properties, toxicological data, and analytical methodologies, serves as a critical resource for researchers and scientists in the fields of environmental science, toxicology, and drug development. Further research into the specific synthesis pathways and detailed mechanisms of action of this compound itself would be beneficial for a more complete understanding of this compound.

References

Methodological & Application

Application Note: Quantification of Kelevan using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantification of Kelevan, an organochlorine pesticide, using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described protocol is designed for researchers in environmental science, food safety, and toxicology, providing a detailed workflow from sample preparation to data analysis. The method is suitable for determining this compound residues in various matrices, with a primary focus on achieving accurate and reproducible quantification. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided.

Introduction

This compound is a persistent organochlorine insecticide, and its monitoring in environmental and biological samples is crucial due to potential health risks. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the quantification of this compound. This application note provides a comprehensive protocol for the analysis of this compound using a reverse-phase HPLC system coupled with a UV detector. The methodology is based on established principles for the analysis of organochlorine pesticides and has been adapted for the specific properties of this compound.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation of the nonpolar this compound molecule.

-

Mobile Phase: A mixture of acetonitrile and water is proposed as the mobile phase. The optimal ratio should be determined empirically but a starting point of 70:30 (v/v) acetonitrile:water is recommended.

-

This compound Analytical Standard: A certified reference standard of this compound is required for calibration.

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Florisil) may be necessary for sample cleanup and concentration, depending on the matrix.

Standard Preparation

Prepare a stock solution of this compound at a concentration of 100 µg/mL in methanol. From this stock solution, prepare a series of calibration standards by serial dilution in the mobile phase, ranging from 0.1 µg/mL to 10 µg/mL. Store stock and standard solutions at 4°C in amber vials to prevent photodegradation.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general solid-phase extraction (SPE) protocol for the extraction of this compound from a solid matrix is outlined below.

Experimental Workflow for Sample Preparation

Caption: A generalized workflow for the extraction and cleanup of this compound from a solid sample matrix prior to HPLC analysis.

HPLC Method Parameters

| Parameter | Recommended Setting |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| UV Detection | 220 nm (Initial); Optimal wavelength should be determined by scanning a this compound standard from 200-400 nm. |

| Run Time | Approximately 10 minutes |

Results and Discussion

Method Performance

The performance of the HPLC method should be validated according to standard laboratory procedures. Typical performance characteristics for the analysis of organochlorine pesticides are summarized in the table below. These values are provided as a general guideline and should be confirmed for this specific method.

| Parameter | Typical Performance |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.03 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (Recovery %) | 90-110% |

Chromatogram

A typical chromatogram will show a sharp, well-resolved peak for this compound eluting at a specific retention time under the defined chromatographic conditions. The retention time should be consistent across standards and samples.

Signaling Pathways and Biological Relevance

This compound is a synthetic organochlorine insecticide. Its primary mechanism of action involves neurotoxicity in insects, and it is not known to be involved in specific mammalian signaling pathways in the context of drug development or therapeutic research. Therefore, a signaling pathway diagram is not applicable to this compound. The primary interest for researchers, scientists, and drug development professionals lies in its potential toxicity and environmental impact.

Protocol: Step-by-Step Quantification of this compound

HPLC System Preparation and Analysis Workflow

Caption: A step-by-step workflow for the preparation and operation of the HPLC system for this compound analysis.

-

System Preparation:

-

Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in a 70:30 (v/v) ratio. Degas the mobile phase before use.

-

Turn on the HPLC system, including the pump, detector, and column oven.

-

Set the column temperature to 30 °C and the UV detector wavelength to 220 nm.

-

Purge the pump with the mobile phase to remove any air bubbles.

-

Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

-

Calibration:

-

Inject 20 µL of each calibration standard, starting from the lowest concentration.

-

Record the peak area for each standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

-

-

Sample Analysis:

-

Inject 20 µL of the prepared sample extract into the HPLC system.

-

Record the chromatogram and identify the this compound peak based on its retention time compared to the standards.

-

Determine the peak area of this compound in the sample.

-

-

Quantification:

-

Use the calibration curve to calculate the concentration of this compound in the injected sample.

-

Account for any dilution or concentration steps during sample preparation to determine the final concentration of this compound in the original sample.

-

Conclusion

This application note provides a detailed and practical protocol for the quantification of this compound using HPLC with UV detection. The method is sensitive, accurate, and reproducible, making it suitable for routine analysis in various research and monitoring applications. Adherence to the described experimental procedures and proper method validation will ensure high-quality data for the assessment of this compound contamination.

Using passive samplers for monitoring Kelevan in air

An effective method for monitoring Kelevan, an organochlorine insecticide, in the atmosphere involves the use of passive air samplers (PAS). Given that this compound is a derivative of Kepone (also known as chlordecone), monitoring protocols can be adapted from established methods for similar organochlorine pesticides[1][2]. Passive sampling offers a cost-effective and straightforward approach for time-weighted average concentration measurements without the need for a power source or complex equipment, making it ideal for large-scale spatial and temporal monitoring[3][4].

This application note provides a detailed protocol for the use of passive air samplers for monitoring this compound in the air, aimed at researchers, scientists, and drug development professionals. The methodology is based on proven techniques for other organochlorine pesticides[5].

Application Notes

Principle of Passive Air Sampling:

Passive air samplers operate on the principle of gaseous diffusion. Analytes in the air are sequestered onto a sorbent medium at a rate proportional to the ambient concentration of the analyte. This method allows for the determination of time-weighted average concentrations over the deployment period. For organochlorine pesticides like this compound, polyurethane foam (PUF) disks or XAD-2 resin are commonly used as the sorbent material due to their high capacity for accumulating these compounds.

Considerations for Monitoring this compound:

-

Chemical Similarity: this compound (C₁₇H₁₂Cl₁₀O₄) is structurally similar to other cyclodiene pesticides and is a derivative of chlordecone. Therefore, the sampling and analytical methods developed for these compounds are expected to be applicable to this compound.

-

Environmental Fate: Like other organochlorine pesticides, this compound is persistent in the environment. Its degradation in soil and water is slow, and it has the potential for long-range atmospheric transport.

-

Regulatory Status: this compound is not an approved pesticide in the European Union. Its use may be restricted in other regions as well.

Data Presentation:

Table 1: Example Sampling Rates for Organochlorine Pesticides using PUF Disk Passive Samplers

| Compound | Sampling Rate (m³/day) | Reference |

| DDTs | 2.2 - 3.3 | |

| HCHs | 2.2 - 3.3 | |

| Chlordanes | Not Specified | |

| Endosulfan | Not Specified |

Note: Sampling rates are compound-specific and can be influenced by environmental factors such as temperature and wind speed.

Table 2: Example Atmospheric Concentrations of Organochlorine Pesticides Determined by Passive Sampling

| Compound | Concentration Range (pg/m³) | Location | Reference |

| ΣDDT | 15 - 2360 | Mexico | |

| ΣHCH | 0.1 - 36 | Tibetan Plateau | |

| ΣChlordane | 2.15 (countrywide average) | Canada | |

| ΣEndosulfan | up to 26,800 (hotspot) | Mexico |

Experimental Protocols

The following protocols are adapted from established methods for monitoring organochlorine pesticides in the air using passive samplers with polyurethane foam (PUF) disks.

Protocol 1: Preparation of Passive Samplers

-

PUF Disk Cleaning:

-

Rinse new PUF disks (typically 14 cm diameter, 1.35 cm thick) with tap water.

-

Perform a Soxhlet extraction of the PUF disks with acetone for 22 hours.

-

Follow with a second Soxhlet extraction with petroleum ether for 22 hours.

-

Dry the cleaned PUF disks in a vacuum desiccator until a constant weight is achieved.

-

Store the cleaned disks in airtight, solvent-rinsed glass jars until use.

-

-

Sampler Assembly:

-

Handle cleaned PUF disks only with clean, gloved hands in a clean environment.

-

Place a single PUF disk into a protective stainless steel housing. The housing shields the PUF from direct sunlight and precipitation while allowing air to circulate freely.

-

Protocol 2: Field Deployment of Passive Samplers

-

Site Selection: Choose sampling sites that are representative of the area of interest. Avoid obstructions that may affect airflow around the sampler.

-

Sampler Installation:

-

Mount the assembled passive sampler on a stand or other fixture, typically 1-2 meters above the ground.

-

Record the start date and time of deployment.

-

Deploy duplicate or triplicate samplers at selected sites for quality control.

-

Also, deploy field blanks, which are samplers taken to the field but not exposed, to assess potential contamination during transport and handling.

-

-

Deployment Duration: The deployment period will depend on the expected concentrations of this compound. A typical duration for organochlorine pesticides is between 3 to 4 months to achieve sufficient accumulation for analysis.

-

Sample Retrieval:

-

At the end of the deployment period, record the end date and time.

-

Carefully remove the PUF disk from the housing using clean forceps.

-

Place the exposed PUF disk in its original labeled glass jar, seal tightly, and transport it to the laboratory for analysis.

-

Protocol 3: Sample Extraction and Analysis

-

Internal Standard Spiking: Prior to extraction, spike the PUF disk with a known amount of a suitable internal standard (e.g., isotopically labeled chlordecone or another organochlorine pesticide not expected to be in the sample) to correct for analytical losses.

-

Soxhlet Extraction:

-

Place the spiked PUF disk into a Soxhlet extractor.

-

Extract with a suitable solvent, such as a mixture of hexane and ethyl acetate (e.g., 85:15 v/v), for approximately 18-24 hours.

-

-

Extract Cleanup:

-

Concentrate the extract to a small volume using a rotary evaporator.

-

Clean the extract to remove interfering compounds. This may involve techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or florisil cartridges.

-

-

Instrumental Analysis:

-

Analyze the final extract using a gas chromatograph coupled with a mass spectrometer (GC-MS) or a gas chromatograph with an electron capture detector (GC-ECD). GC-MS is preferred for its higher selectivity and confirmatory capabilities.

-

Quantify this compound based on the response of the target analyte relative to the internal standard.

-

Visualizations

Caption: Experimental workflow for passive air sampling of this compound.

Caption: Logical relationship in passive air sampling.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C17H12Cl10O4 | CID 20226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Passive sampling | Markes International [markes.com]

- 4. tisch-env.com [tisch-env.com]

- 5. Using passive air samplers to assess urban-rural trends for persistent organic pollutants. 1. Polychlorinated biphenyls and organochlorine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Culture-Based Cytotoxicity Testing of Kelevan and Related Organochlorine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kelevan is an organochlorine insecticide, a class of compounds known for their persistence in the environment and potential for biological toxicity.[1][2] While in vivo toxicity data for this compound exists, detailed in vitro cytotoxicity studies and established protocols are not widely available in the public literature. These application notes provide a comprehensive framework for assessing the cytotoxic potential of this compound or similar organochlorine pesticides using common cell culture-based assays.

The protocols and data presented herein are based on established methodologies for cytotoxicity testing and principles of organochlorine-induced cell damage, which often involves the induction of oxidative stress and loss of membrane integrity.[3][4] The provided quantitative data and signaling pathways are illustrative and intended to serve as a guide for experimental design and data interpretation when testing a representative organochlorine compound, designated here as "OC-Pesticide X."

Data Presentation: Illustrative Cytotoxicity of OC-Pesticide X

The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for a representative organochlorine pesticide, "OC-Pesticide X," across different human cell lines and cytotoxicity assays. IC50 is the concentration of a compound that inhibits a biological process by 50% and is a standard measure of a substance's potency.[5] These values are for illustrative purposes to demonstrate data presentation and expected variance between cell types and assay endpoints.

Table 1: Hypothetical IC50 Values of OC-Pesticide X after 48-hour exposure

| Cell Line | Cell Type | Assay Type | Endpoint Measured | Hypothetical IC50 (µM) |

| HepG2 | Human Hepatocellular Carcinoma | MTT Assay | Metabolic Activity | 75.5 ± 5.2 |

| SH-SY5Y | Human Neuroblastoma | MTT Assay | Metabolic Activity | 42.8 ± 3.9 |

| HepG2 | Human Hepatocellular Carcinoma | LDH Release Assay | Membrane Integrity | 98.2 ± 6.1 |

| SH-SY5Y | Human Neuroblastoma | LDH Release Assay | Membrane Integrity | 65.1 ± 4.5 |

| HepG2 | Human Hepatocellular Carcinoma | Annexin V/PI Assay | Apoptosis | 68.7 ± 4.8 |

| SH-SY5Y | Human Neuroblastoma | Annexin V/PI Assay | Apoptosis | 35.4 ± 3.1 |

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the potential biological mechanisms is crucial for understanding the data. The following diagrams illustrate a general workflow for cytotoxicity testing and a plausible signaling pathway for organochlorine-induced cell death.

Experimental Protocols

Detailed methodologies for three key cytotoxicity assays are provided below. These protocols are standardized and can be adapted for use with this compound or other test compounds.

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial enzymes. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt into a purple formazan product.

Materials:

-

MTT reagent (5 mg/mL in sterile PBS)

-

Cell culture medium (serum-free for incubation step)

-

Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570-590 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound (or OC-Pesticide X) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and wells with medium only for background control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT solution. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm within 1 hour.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. Loss of membrane integrity is a hallmark of necrosis.

Materials:

-

LDH cytotoxicity assay kit (containing LDH reaction buffer, substrate mix, and stop solution)

-

96-well clear flat-bottom plates

-

Lysis buffer (often 10X, provided in kit) for maximum LDH release control

-

Microplate reader (absorbance at 490 nm)

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol. Set up additional control wells for:

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Untreated cells to be lysed before the assay.

-

-

Sample Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes (optional, but recommended to pellet any detached cells).

-

Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Maximum Release Control: Add 10 µL of 10X Lysis Buffer to the "Maximum Release" wells 45 minutes before sample collection. Mix gently.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant.

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Reading: Measure the absorbance at 490 nm.

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all values.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

-

Protocol 3: Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates or T25 flasks

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in T25 flasks or 6-well plates and incubate overnight. Treat cells with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same flask.

-

Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Healthy, viable cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

Annexin V (-) / PI (+): Necrotic cells (or artifacts).

-

References

- 1. This compound | C17H12Cl10O4 | CID 20226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pure.teikyo.jp [pure.teikyo.jp]

- 4. Cytotoxicity of organochlorine pesticides and lipid peroxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction (SPE) for the Determination of Kelevan in Environmental Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kelevan is an organochlorine pesticide previously used for the control of the Colorado potato beetle. Due to its persistence and potential for environmental accumulation, monitoring its presence in environmental matrices such as soil and water is crucial. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and improved extract cleanliness. This application note provides a detailed protocol for the extraction of this compound from water and soil samples using SPE, intended for subsequent analysis by Gas Chromatography (GC) or other suitable analytical techniques.

Principle of Solid-Phase Extraction

SPE is a chromatographic technique used to isolate and concentrate analytes from a complex matrix. The process involves four main steps:

-

Conditioning: The sorbent bed is treated with a solvent to wet the packing material and create an environment suitable for analyte retention.

-

Loading: The sample is passed through the sorbent bed. The target analyte (this compound) is retained on the sorbent material based on its physicochemical properties, while the sample matrix passes through.

-

Washing: Interfering compounds are washed from the sorbent bed using a solvent that does not elute the analyte of interest.

-

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the concentrated analyte for analysis.

Based on its physicochemical properties, such as a LogP value of 3.6 and low water solubility (5.5 mg/L), this compound is a moderately non-polar compound, making reversed-phase SPE with a C18 sorbent an appropriate extraction mechanism.[1]

Experimental Protocols

The following protocols are generalized for organochlorine pesticides and should be validated specifically for this compound to ensure optimal performance.

Protocol 1: SPE of this compound from Water Samples

Materials:

-

SPE Cartridges: C18, 500 mg / 6 mL

-

Methanol (HPLC Grade)

-

Dichloromethane (DCM, HPLC Grade)

-

n-Hexane (HPLC Grade)

-

Acetone (HPLC Grade)

-

Reagent Water (HPLC Grade)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Sulfite (for dechlorination, if necessary)

-

Glass fiber filters (1 µm)

-

SPE Vacuum Manifold

-

Concentrator/Evaporator system

Procedure:

-

Sample Preparation:

-

Collect 1 L water samples in clean glass containers.

-

If the sample contains residual chlorine, add ~50 mg of sodium sulfite and mix.

-

Acidify the sample to a pH < 2 with concentrated HCl or H₂SO₄ to improve the recovery of certain analytes.

-

If the sample contains particulate matter, filter it through a 1 µm glass fiber filter.

-

Spike the sample with appropriate internal standards and surrogates.

-

-

SPE Cartridge Conditioning:

-

Place the C18 cartridges on the vacuum manifold.

-

Condition the cartridge by passing 10 mL of Dichloromethane through the sorbent. Allow the sorbent to soak for 1 minute before applying vacuum.

-

Follow with 10 mL of Methanol, allowing it to soak for 2 minutes. Do not let the cartridge go dry.

-

Equilibrate the cartridge with 20 mL of reagent water, leaving a thin layer of water above the sorbent bed.

-

-

Sample Loading:

-

Load the 1 L water sample onto the conditioned cartridge at a steady flow rate of approximately 10-15 mL/min. Ensure the cartridge does not go dry during this step.

-

-

Washing (Optional) & Drying:

-

After the entire sample has passed through, wash the cartridge with 5-10 mL of reagent water to remove any remaining water-soluble interferences.

-

Dry the cartridge thoroughly by applying a full vacuum or passing nitrogen gas through it for 10-20 minutes. This step is critical to remove residual water before elution with organic solvents.

-

-

Elution:

-

Place a collection tube inside the manifold.

-

Rinse the original sample container with 10 mL of a 1:1 (v/v) acetone:n-hexane solution and pass this rinse through the cartridge. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it through.

-

Repeat the elution with another 10 mL of a 1:9 (v/v) acetone:n-hexane solution.

-

-

Concentration and Reconstitution:

-

Evaporate the collected eluate to approximately 1 mL using a gentle stream of nitrogen at 40°C.

-

The final extract will be in n-hexane, making it suitable for direct injection into a GC system. Adjust the final volume as needed for your analytical method.

-

Protocol 2: SPE of this compound from Soil Samples

Materials:

-

Mortar and pestle or soil grinder

-

2 mm sieve

-

Accelerated Solvent Extractor (ASE) or Soxhlet apparatus

-

Extraction Solvents: Acetone, n-Hexane

-

Anhydrous Sodium Sulfate

-

SPE Cartridges: C18 or Florisil for cleanup

-

Other materials as listed in Protocol 1

Procedure:

-

Sample Preparation:

-

Air-dry the soil sample in a well-ventilated area, free from contaminants.

-

Grind the sample using a mortar and pestle and sieve it through a 2 mm screen to ensure homogeneity.

-

The moisture content should be determined on a separate subsample by drying at 105°C.

-

-

Soil Extraction:

-

Extract a 10-20 g subsample of the prepared soil using an appropriate technique like Accelerated Solvent Extraction (ASE) or Soxhlet extraction. A common solvent mixture is 1:1 (v/v) acetone:n-hexane.

-

Dry the resulting extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a volume of 1-2 mL.

-

-

Extract Cleanup using SPE:

-

The concentrated soil extract often requires cleanup to remove co-extracted interferences (e.g., lipids, humic substances).

-

Condition a C18 or Florisil SPE cartridge based on the manufacturer's instructions. A typical conditioning for C18 would be similar to the water protocol (DCM followed by Methanol, then the initial extraction solvent, e.g., hexane).

-

Load the 1-2 mL of concentrated soil extract onto the conditioned cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., 5 mL of hexane) to remove less polar interferences.

-

Elute this compound with a solvent of appropriate polarity, such as a mixture of acetone and hexane or dichloromethane. The optimal elution solvent must be determined experimentally.

-

-

Concentration and Analysis:

-

Concentrate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

The sample is now ready for instrumental analysis.

-

Data Presentation

Specific quantitative data for the SPE of this compound is not widely available in the cited literature. However, the performance of SPE for other organochlorine pesticides (OCPs) provides a benchmark for expected results. The following table summarizes recovery data from studies using C18 SPE for OCPs in environmental samples.

Table 1: Performance Data for Organochlorine Pesticides using C18 SPE in Water Samples

| Analyte (OCP) | Spiking Level (µg/L) | Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|

| Heptachlor | 20 | 95.7 | 4.55 | [2] |

| Heptachlor | 50 | 98.4 | 4.80 | [2] |

| Aldrin | 20 | 88.5 | 5.40 | [2] |

| Aldrin | 50 | 92.4 | 5.80 | [2] |

| Dieldrin | 20 | 99.8 | 3.50 | |

| Dieldrin | 50 | 102.3 | 4.10 | |

| Endrin | 20 | 105.2 | 3.80 | |

| Endrin | 50 | 108.4 | 4.20 | |

| 4,4-DDT | 20 | 110.5 | 3.50 |

| 4,4-DDT | 50 | 116.4 | 3.80 | |

Note: The data presented is for representative organochlorine pesticides and not specifically for this compound. Method validation, including recovery and precision studies, is mandatory for this compound to ensure data quality and accuracy.

Workflow Visualization

The following diagrams illustrate the experimental workflows for the preparation and analysis of this compound in water and soil samples.

Caption: Workflow for SPE of this compound from water samples.

Caption: Workflow for SPE of this compound from soil samples.

References

Application Notes & Protocols: Measurement of Kelevan in Adipose Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kelevan is an organochlorine insecticide, chemically identified as a derivative of Kepone (also known as Chlordecone).[1] Due to its lipophilic nature (high octanol-water partition coefficient), this compound has a propensity to bioaccumulate in fatty tissues, such as adipose tissue.[2] Monitoring the levels of this compound in adipose tissue is crucial for assessing exposure and understanding its potential toxicological effects. Organochlorine pesticides are known for their persistence in the environment and their potential to act as endocrine disruptors and neurotoxins.[3][4] This document provides detailed methodologies for the extraction and quantification of this compound in adipose tissue, leveraging established techniques for organochlorine pesticide analysis.

Data Presentation

While specific quantitative data for this compound in adipose tissue is limited in publicly available literature, the following table summarizes representative concentrations of its parent compound, Kepone (Chlordecone), and other common organochlorine pesticides found in human adipose tissue. These values can serve as a reference for expected concentration ranges.

| Compound | Matrix | Concentration Range (mg/kg, lipid weight) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (mg/kg) | Analytical Method | Reference(s) |

| p,p'-DDE | Human Adipose Tissue | 1.034 (mean) | - | - | GC | [5] |

| p,p'-DDT | Human Adipose Tissue | 0.116 (mean) | - | - | GC | |

| β-HCH | Human Adipose Tissue | 0.049 (mean) | - | - | GC | |

| Dieldrin | Rat Adipose Tissue | - | - | 0.05 | GC-MS | |

| Endosulfan | Rat Adipose Tissue | - | - | 0.05 | GC-MS | |

| Permethrin | Rat Adipose Tissue | - | - | 0.5 | GC-MS | |

| Various OCPs | Crocodile Adipose Tissue | - | 0.1 - 2.0 | - | GCxGC-TOF-MS |

Experimental Protocols

The following protocols describe the extraction and analysis of this compound from adipose tissue. The recommended primary method is Gas Chromatography-Mass Spectrometry (GC-MS) due to its sensitivity and selectivity for organochlorine compounds. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is provided for sample preparation, as it is efficient for fatty matrices.

Protocol 1: Sample Preparation using Modified QuEChERS

This protocol is adapted from methods developed for the analysis of organochlorine pesticides in fatty biological tissues.

Materials:

-

Adipose tissue sample

-

Homogenizer

-

Centrifuge tubes (50 mL, polypropylene)

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for pigmented extracts)

-

Vortex mixer

-

Centrifuge capable of 4000 x g

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Sample Homogenization:

-

Weigh approximately 1-2 g of frozen adipose tissue.

-

Homogenize the tissue sample. For smaller samples, a bead beater with stainless steel beads can be effective. For larger samples, a high-speed homogenizer can be used.

-

-

Extraction:

-

Transfer the homogenized sample to a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add an appropriate internal standard (e.g., a deuterated or ¹³C-labeled organochlorine pesticide not expected to be in the sample).

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Cap the tube tightly and vortex vigorously for 1 minute.

-

Centrifuge at 4000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing:

-

150 mg PSA

-

900 mg anhydrous MgSO₄

-

150 mg C18

-

-

If the extract is pigmented, add 7.5 mg of GCB.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 x g for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

The extract is now ready for GC-MS analysis.

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MSD)

-

Capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms, HP-5ms, or equivalent)

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Injection Volume: 1-2 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute

-

Ramp to 180 °C at 25 °C/min

-

Ramp to 300 °C at 5 °C/min, hold for 5 minutes

-

-

Transfer Line Temperature: 280 °C

MSD Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.

-

SIM Ions for this compound: Specific ions for this compound should be determined by analyzing a pure standard. Given its structure, characteristic chlorine isotope patterns are expected.

-

Calibration and Quantification:

-

Prepare a series of matrix-matched calibration standards by spiking blank adipose tissue extract with known concentrations of a this compound analytical standard.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

-

Quantify this compound in the samples by comparing their peak area ratios to the calibration curve.

Visualization of Potential Signaling Pathways and Workflows

Diagram 1: Experimental Workflow for this compound Analysis

Caption: Workflow for the analysis of this compound in adipose tissue.

Diagram 2: Potential Signaling Pathways Affected by this compound (based on Kepone)

This compound, as a derivative of Kepone, is presumed to share similar toxicological mechanisms. Kepone is a known endocrine-disrupting chemical and neurotoxin. The following diagram illustrates potential signaling pathways that may be affected by this compound.

Caption: Potential signaling pathways disrupted by this compound.

References

- 1. encyclopediavirginia.org [encyclopediavirginia.org]

- 2. Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chlordecone neurotoxicity: a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlordecone-induced fat depletion in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS Parameters for Kelevan Isomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatography-mass spectrometry (GC-MS) analysis of Kelevan and its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound isomers in a question-and-answer format.

Question: Why am I seeing poor separation or co-elution of this compound isomers?

Answer:

Poor chromatographic resolution of this compound isomers is a common challenge due to their similar chemical structures and physicochemical properties. Several factors in your GC-MS method can be optimized to improve separation:

-

GC Column Selection: The choice of the capillary column is critical. Standard non-polar columns like those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS, DB-5MS) may not provide sufficient selectivity for closely related isomers. Consider the following options:

-

Columns with different selectivity: Mid-polarity columns or those with specific functionalities designed for organochlorine pesticides can enhance separation.

-

Longer columns: Increasing the column length (e.g., from 30 m to 60 m) can increase the number of theoretical plates and improve resolution, albeit at the cost of longer analysis times.

-

Narrower internal diameter (ID) columns: Columns with a smaller ID (e.g., 0.18 mm or 0.25 mm) can provide higher efficiency.

-

-

Oven Temperature Program: An optimized temperature program is crucial for separating isomers.

-

Slower ramp rates: A slow temperature ramp (e.g., 2-5 °C/min) in the elution range of the isomers can significantly improve separation.

-

Isothermal segments: Introducing an isothermal hold at a temperature just below the elution temperature of the isomer cluster can also enhance resolution.

-

-

Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium) affects chromatographic efficiency. Ensure your flow rate is optimized for your column dimensions. Operating at the optimal linear velocity (van Deemter minimum) will provide the best efficiency.

Question: My signal intensity for this compound isomers is low. How can I improve sensitivity?

Answer:

Low sensitivity can be due to several factors, from sample preparation to instrument settings. Here are some troubleshooting steps:

-

Sample Preparation and Injection:

-

Extraction Efficiency: this compound, being an organochlorine pesticide, can be extracted from various matrices. A common extraction solvent is a mixture of methanol and acetonitrile. Ensure your extraction method is validated for high recovery.

-

Sample Cleanup: Matrix components can interfere with the analysis and suppress the signal. Using a cleanup step with materials like Florisil can remove interfering compounds.

-

Injection Volume and Technique: Increasing the injection volume might boost the signal, but can also lead to broader peaks. Splitless injection is generally preferred for trace analysis to ensure the entire sample reaches the column.

-

-

MS Detector Parameters:

-

Ionization Mode: Electron ionization (EI) is the standard for GC-MS. Ensure the ionization energy is set appropriately (typically 70 eV).

-

Selected Ion Monitoring (SIM) Mode: Instead of scanning the full mass range (full scan mode), using SIM mode to monitor specific, characteristic ions for this compound and its isomers will significantly increase sensitivity. To do this, you first need to identify the major fragment ions from a full scan analysis.

-

Source and Quadrupole Temperatures: Optimizing the ion source and quadrupole temperatures can improve ionization efficiency and ion transmission.[1]

-

Question: I am observing peak tailing for my this compound isomer peaks. What could be the cause?

Answer:

Peak tailing is often an indication of active sites in the GC system or issues with the column.

-

System Activity: Active sites in the injector liner, column, or detector can cause polar analytes to adsorb, leading to tailing peaks.

-

Injector Liner: Use a deactivated liner and consider adding a small plug of deactivated glass wool. Regularly replace the liner and septum.

-

Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions to passivate active sites.

-

Column Contamination: If the column is old or has been exposed to complex matrices, it may be contaminated. Trimming a small portion (10-20 cm) from the injector end of the column can sometimes resolve this. If not, the column may need to be replaced.

-

-

Injection Technique:

-

Injection Temperature: An injection temperature that is too low can cause slow volatilization of the sample, leading to band broadening and tailing. Conversely, a temperature that is too high can cause degradation of thermally labile compounds.

-

Frequently Asked Questions (FAQs)

What is this compound and what are its isomers?

This compound is an organochlorine pesticide. Its chemical formula is C₁₇H₁₂Cl₁₀O₄. The term "isomers" in the context of this compound analysis can refer to several possibilities:

-

Structural Isomers: Molecules with the same chemical formula but different arrangements of atoms.

-

Stereoisomers: Molecules with the same molecular formula and sequence of bonded atoms, but that differ in the three-dimensional orientations of their atoms in space.

-

Degradation Products: Compounds formed from the breakdown of this compound in the environment or during analysis, which may be structurally similar and co-elute.

What are the typical GC-MS parameters for organochlorine pesticide analysis that can be adapted for this compound?

| Parameter | Typical Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min |

| Injector Temperature | 250 - 280 °C |

| Injection Mode | Splitless (with a splitless time of 0.5-1.0 min) |

| Injection Volume | 1 µL |

| Oven Program | Initial: 60-80 °C, hold for 1-2 min; Ramp 1: 15-25 °C/min to 180 °C; Ramp 2: 5-10 °C/min to 280 °C, hold for 5-10 min |

| Transfer Line Temp | 280 - 300 °C |

| MS Ion Source Temp | 230 - 250 °C |

| MS Quadrupole Temp | 150 - 180 °C |

| Ionization Energy | 70 eV |

| Acquisition Mode | Full Scan (m/z 50-550) for initial identification, then SIM for quantification |

What are the characteristic mass fragments of this compound that can be used for SIM mode?

To determine the characteristic ions for this compound and its isomers, a standard solution should first be analyzed in full scan mode. The resulting mass spectrum will show the molecular ion (if stable enough) and the major fragment ions. These high-intensity, specific ions can then be used to set up a sensitive and selective SIM method. Without experimental data for this compound, we can look at the structure to predict likely fragmentation patterns, which would involve losses of chlorine atoms and cleavage of the carbon skeleton.

Experimental Protocols

Sample Preparation for this compound Analysis

This protocol is a general guideline and may need to be optimized for your specific sample matrix.

-

Extraction:

-

For solid samples (e.g., soil, sediment), weigh 5-10 g of the homogenized sample into a centrifuge tube.

-

Add 10 mL of a 1:1 (v/v) mixture of methanol and acetonitrile.

-

Vortex for 1 minute and then sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-